1'-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a benzofuran ring fused with a piperidine ring, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting with the preparation of the benzofuran and piperidine precursors. One common method involves the use of Grignard reagents to form the benzofuran ring, followed by cyclization and dehydration sequences . The piperidine ring can be synthesized through hydrogenation, cyclization, and annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form benzofuran derivatives.
Reduction: Reduction reactions can be performed using metal catalysts to modify the piperidine ring.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hypervalent iodine, and metal catalysts like palladium and nickel . Reaction conditions often involve refluxing in solvents like acetonitrile or using microwave irradiation to accelerate the process .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran and piperidine derivatives, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . Additionally, its anticancer activity is attributed to its ability to interfere with cellular processes such as mitosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 3-substituted benzofurans share structural similarities and exhibit comparable biological activities.
Piperidine Derivatives: Substituted piperidines and spiropiperidines are structurally related and are widely used in pharmaceutical research.
Uniqueness
1’-(2-methylbenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one stands out due to its unique spiro structure, which imparts distinct three-dimensional properties and enhances its reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex chemical reactions .
Properties
IUPAC Name |
1'-(2-methylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)24-20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURTVZLIZWHGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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